molecular formula C14H13BN2O4S B1405399 (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid CAS No. 2096334-98-2

(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

Cat. No. B1405399
M. Wt: 316.1 g/mol
InChI Key: BQDGUWDAEPULPK-UHFFFAOYSA-N
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Description

The compound “(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid” is a chemical with the CAS Number: 2096334-98-2 . It has a molecular weight of 316.15 . The IUPAC name for this compound is (1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid . It is a solid under normal conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13BN2O4S/c1-10-4-6-12(7-5-10)22(20,21)17-13(15(18)19)9-11-3-2-8-16-14(11)17/h2-9,18-19H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis and Structural Analysis:

    • Smith et al. (2008) report the synthesis of various boronic acids including pyridylboronic acids, which are used in Suzuki–Miyaura cross-coupling reactions to obtain highly functionalized heteroarylpyridine derivatives, a category that includes (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid (Smith et al., 2008).
    • Hernández-Negrete et al. (2021) discuss the synthesis and characterization of boronic acid derivatives for pharmaceutical and biological applications, emphasizing their potential interactions with biological molecules (Hernández-Negrete et al., 2021).
  • Reactivity and Interaction Studies:

    • Böttger et al. (2012) synthesized pyrrole–pyridine-based ligands using Suzuki coupling methods, demonstrating the utility of boronic acids in creating complex molecular structures (Böttger et al., 2012).
    • Fárfan and Contreras (1987) used carbon-13 nuclear magnetic resonance spectroscopy to study the acidity of boron Lewis acids in pyridine complexes, which is relevant to understanding the properties of boronic acid derivatives (Fárfan & Contreras, 1987).
  • Pharmaceutical Intermediates:

    • Wang et al. (2006) describe the synthesis of a key pharmaceutical intermediate, closely related to the boronic acid , highlighting the role of such compounds in drug development (Wang et al., 2006).
  • Molecular Structure and Analysis:

    • Sánchez-Portillo et al. (2017) conducted a structural analysis of pyridine-imino boronic esters, including those related to the compound , focusing on secondary interactions in solid state (Sánchez-Portillo et al., 2017).
    • Pfaffenrot et al. (2012) investigated the molecular structure of a compound containing the pyrrolopyridine system, similar to the boronic acid , to understand its spatial configuration and potential interactions (Pfaffenrot et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing thoroughly after handling .

properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BN2O4S/c1-10-4-6-12(7-5-10)22(20,21)17-13(15(18)19)9-11-3-2-8-16-14(11)17/h2-9,18-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDGUWDAEPULPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)N=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
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(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
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(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
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(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
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(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
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(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

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